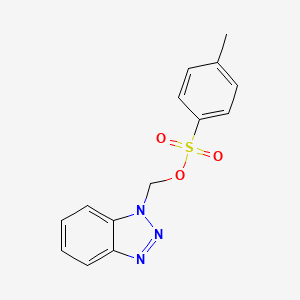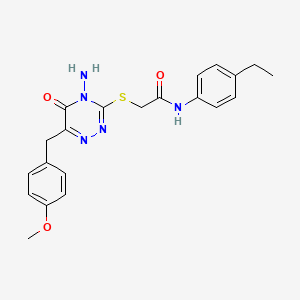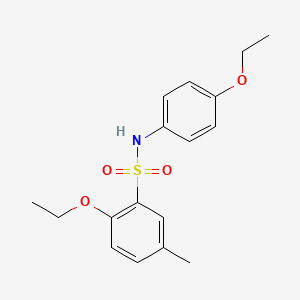
2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a difluoroacetic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid typically involves the following steps:
Halogenation: Thiophene is chlorinated to introduce a chlorine atom at the 5-position.
Acylation: The chlorinated thiophene undergoes acylation with difluoroacetic acid to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiophene ring or the difluoroacetic acid group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiophene derivatives with reduced functional groups.
Substitution Products: Thiophene derivatives with various substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-(5-Chlorothiophen-3-yl)acetic acid: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
2-(5-Bromothiophen-3-yl)-2,2-difluoroacetic acid: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.
Uniqueness: 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-3-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-1-3(2-12-4)6(8,9)5(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCSWQASUUDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(C(=O)O)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688669.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2688670.png)




![2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole](/img/structure/B2688681.png)
